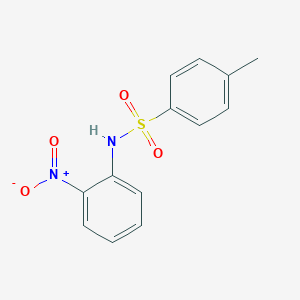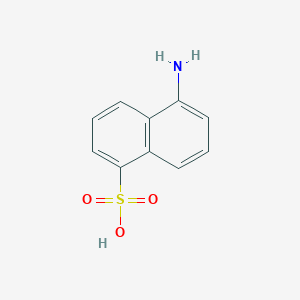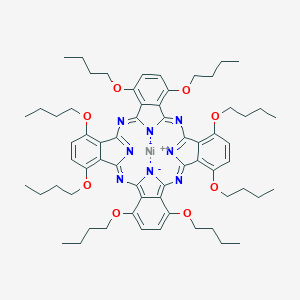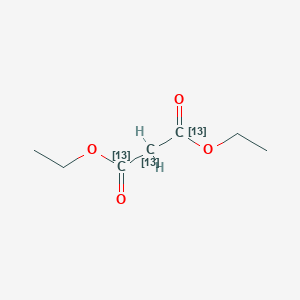
Diethyl Malonate-13C3
Übersicht
Beschreibung
Diethyl Malonate-13C3 is a carbon-13 labeled version of diethyl malonate, a diethyl ester of malonic acid. It is a compound of interest in various chemical syntheses and reactions due to its active methylene group, which is highly reactive towards nucleophiles. The presence of the 13C label makes it particularly useful in tracing studies and in the investigation of reaction mechanisms, as it allows for the monitoring of the compound using nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Analysis
The synthesis of Diethyl Malonate-13C3 can be achieved through various methods. One approach involves the use of diethyl [13C3]malonate to prepare labeled compounds, as demonstrated in the synthesis of [13C3]Sch 727965, a complex molecule, in a multi-step process with an overall yield of 21.8% . Another method for the synthesis of alpha-aryl malonates, which could potentially be adapted for the synthesis of labeled compounds, involves the coupling of an aryl iodide and diethyl malonate using copper(I) iodide and 2-phenylphenol as catalysts .
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives has been extensively studied. For instance, the crystal structure of diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate has been determined, revealing interesting features such as strong conjugating effects and specific packing modes in the crystal lattice . These structural insights are crucial for understanding the reactivity and physical properties of diethyl malonate derivatives.
Chemical Reactions Analysis
Diethyl Malonate-13C3 can undergo various chemical reactions. It can be used as a starting material for the synthesis of bichromophoric compounds, which exhibit exciplex formation in both fluid media and polymer matrices . Additionally, it can react with octachlorocyclotetraphosphazatetraene to form spiro structures with different isomeric bis derivatives . The compound also shows interesting hydrogen bonding patterns due to regioisomerism, affecting its supramolecular architecture .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonate and its derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the potential intermolecular interactions, such as hydrogen bonding and C-H...π interactions, which can affect the compound's solubility and melting point . The reactivity of the malonate ester group also plays a significant role in its chemical properties, as seen in various synthesis reactions . The gas-phase unimolecular reactions of diethyl malonate cation have been studied using mass spectrometry, revealing the formation of various fragment ions and providing information on the compound's stability and fragmentation patterns . Additionally, the synthesis of diethyl malonate itself has been optimized using phosphotungstic acid supported on activated carbon, achieving a high yield of 96.25% .
Wissenschaftliche Forschungsanwendungen
Synthesis in Medicinal Chemistry
Diethyl Malonate-13C3 plays a crucial role in the synthesis of pharmaceutical compounds. It has been used in the preparation of various labeled compounds, such as Sch 727965, a complex organic molecule, through a multi-step synthesis process (Lavey et al., 2011). Moreover, Diethyl Malonate-13C3 is instrumental in the synthesis of nitrogen-containing water-soluble carboxylic acids, crucial intermediates in small molecule anticancer drugs (Xiong et al., 2018).
NMR Spectroscopy
In the field of NMR spectroscopy, Diethyl Malonate-13C3 has been utilized for studying the chemical shifts of diethyl alkyl-substituted malonates. This application is significant for understanding the molecular structure and dynamics of these compounds (Kiyooka & Suzuki, 1975).
Organocatalysis
In the domain of organic chemistry, it's used in exploring the mechanisms of enantioselective reactions, such as the Michael addition, helping to elucidate complex biochemical processes (Izzo et al., 2019).
Isotope Labeling for Mass Spectrometry
Diethyl Malonate-13C3 is integral in isotope labeling, particularly for mass spectrometric analysis. Its use in synthesizing [3,4,1′-13C3]genistein, an internal standard in isoflavone analysis, demonstrates its importance in analytical chemistry (Oldfield et al., 2007).
Dermatological Research
It has also found applications in dermatological research, particularly in studying the distribution and fate of chemicals on skin. Research involving [14C]diethyl malonate on pig skin provided insights into enzymatic hydrolysis processes and skin penetration mechanisms (Chellquist & Reifenrath, 1988).
Cyclocondensation Reactions
In synthetic organic chemistry, Diethyl Malonate-13C3 is used in cyclocondensation reactions to create heterocyclic compounds, demonstrating its versatility in complex organic synthesis (Stadlbauer et al., 2001).
Polyketide Chain Assembly
Its role in polyketide chain assembly, as shown in the incorporation of [2-13C]malonate into averufin, is critical for understanding fungal metabolite biosynthesis (Chandler & Simpson, 1987).
Safety And Hazards
Zukünftige Richtungen
Future research on Diethyl Malonate-13C3 could focus on its potential therapeutic applications, such as its use as a ‘tuned’ malonate ester prodrug for the treatment of clinical renal IR injury . Additionally, further exploration of its synthesis methods could lead to more efficient and environmentally friendly production processes .
Eigenschaften
IUPAC Name |
diethyl (1,2,3-13C3)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-SVFBATFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583932 | |
| Record name | Diethyl (~13~C_3_)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Malonate-13C3 | |
CAS RN |
53051-81-3 | |
| Record name | Diethyl (~13~C_3_)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



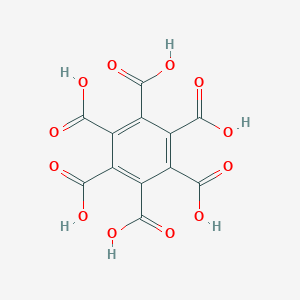
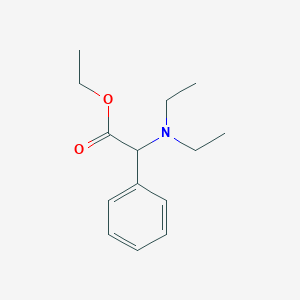
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
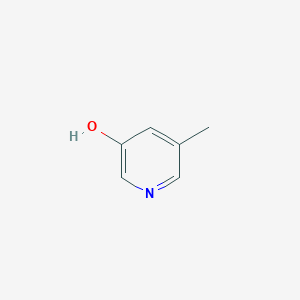
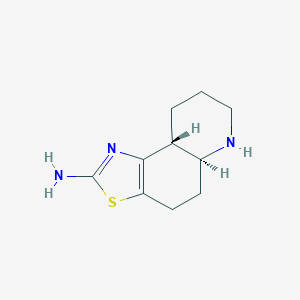

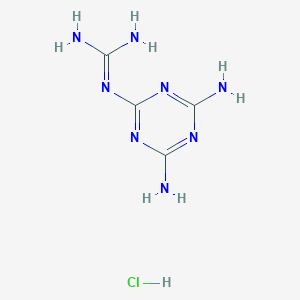
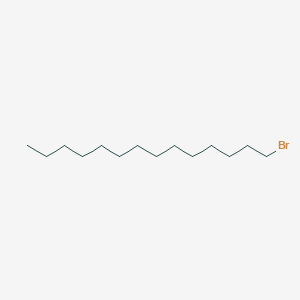

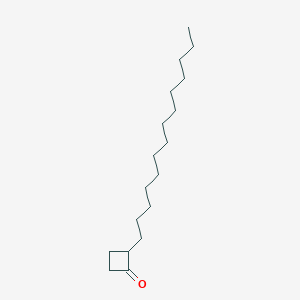
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)
